molecular formula C14H12N2O3S B2897941 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide CAS No. 2379970-78-0

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide

Cat. No.: B2897941
CAS No.: 2379970-78-0
M. Wt: 288.32
InChI Key: ZYIGQETUEHMTJK-UHFFFAOYSA-N
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Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a synthetically designed, high-purity chemical compound supplied for non-clinical research applications. This complex molecule is of significant interest in medicinal chemistry and drug discovery, particularly as a multi-heterocyclic scaffold for developing new therapeutic agents. The core structure of this compound incorporates three distinct pharmacologically active moieties: a 5-methylisoxazole carboxamide, a thiophene ring, and a furan group. The isoxazole ring system is a privileged structure in medicinal chemistry, with well-documented biological activities. Derivatives containing the isoxazole nucleus have demonstrated a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Specifically, isoxazole derivatives have been investigated for their potential to induce apoptosis and cell cycle arrest in cancer cells, making them promising candidates in oncology research . The integration of the thiophene and furan heterocycles further enhances the compound's potential for bioactivity and provides a versatile platform for structure-activity relationship (SAR) studies. The primary research applications for this compound are in the screening and development of novel small-molecule therapies. It serves as a key intermediate or final product for investigating new pathways in oncology, with potential mechanisms of action involving the modulation of apoptotic proteins or cell cycle regulators . Additionally, its complex structure makes it a valuable candidate for antimicrobial and anti-inflammatory research programs. Researchers can utilize this compound as a building block to synthesize novel analogs or as a probe to study specific biochemical interactions. Please Note: This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-9-4-13(16-19-9)14(17)15-6-12-5-11(8-20-12)10-2-3-18-7-10/h2-5,7-8H,6H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIGQETUEHMTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiophene and Isoxazole Moieties

The compound shares structural similarities with several derivatives reported in the literature. Key comparisons include:

Compound Structural Features Bioactivity (IC₅₀ or EC₅₀) Key Findings
Target Compound
N-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide
Furan-thiophene hybrid linked to 5-methylisoxazole carboxamide Not reported Hypothesized to exhibit antiproliferative activity based on thiophene analogs .
(Z)-4-(3-Oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) Thiophene linked to sulfonamide and thiazole 10.25 μM (breast cancer) Threefold stronger inhibition than doxorubicin in MCF-7 cells .
N-[Amino(4-methylphenyl)oxido-λ⁶-sulfanylidene]-5-methyl-1,2-oxazole-3-carboxamide (16) 5-Methylisoxazole carboxamide with sulfoximine substituent Not reported Synthesized via coupling of 5-methylisoxazole-3-carboxylic acid with sulfoximine .
5-Methyl-N-(5-nitro-1,3-thiazol-2-yl)-3-phenyl-1,2-oxazole-4-carboxamide 5-Methylisoxazole carboxamide linked to nitro-thiazole Not reported Explored as a potential antimicrobial agent .

Key Observations :

  • The thiophene-furan hybrid in the target compound may enhance π-π stacking interactions in biological targets, similar to the sulfonamide-thiophene derivatives reported by Alsaid Mansour et al. .
  • The 5-methylisoxazole carboxamide group is a common pharmacophore in enzyme inhibitors, but its activity depends on substituents. For example, sulfonamide-linked thiophenes (e.g., compounds 26–29) show IC₅₀ values <10 μM, while nitro-thiazole derivatives (e.g., ) prioritize antimicrobial over anticancer activity .
Pharmacological Potential vs. Known Derivatives
  • Antiproliferative Activity : Thiophene-sulfonamide hybrids (e.g., compounds 26–29) exhibit IC₅₀ values of ~9–10 μM against breast cancer cells, outperforming doxorubicin . The target compound’s furan-thiophene moiety may similarly disrupt cancer cell proliferation, but experimental validation is needed.
  • Antimicrobial Activity : Nitro-thiazole isoxazole carboxamides (e.g., ) are prioritized for antibacterial applications, suggesting that substituents like nitro groups or thiazoles modulate target specificity .
  • Enzyme Inhibition: The 5-methylisoxazole carboxamide group is a known scaffold in enoyl-acyl carrier protein (ACP) reductase inhibitors, as seen in triclosan analogs (). However, dichlorophenoxy substituents in compound 32 may enhance lipid solubility and membrane penetration compared to the target compound’s furan-thiophene group .

Biological Activity

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide is a complex organic compound notable for its potential biological activities. This article explores its structural characteristics, synthesis methods, and biological interactions, supported by relevant data and findings from recent research.

Structural Characteristics

The compound features a unique combination of a furan ring, thiophene ring, and an oxazole moiety. The molecular formula is C14H12N2O3SC_{14}H_{12}N_{2}O_{3}S, with a molecular weight of 288.32 g/mol. The presence of these heterocyclic rings contributes to its electronic properties and stability, enhancing its reactivity and biological activity .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common reagents include:

  • Potassium permanganate for oxidation
  • Lithium aluminum hydride for reduction
  • Various electrophiles for substitution reactions

Reaction conditions such as temperature, solvent choice, and pH are crucial for achieving the desired transformations .

Biological Activity

Recent studies indicate that this compound exhibits significant biological activity, making it a candidate for drug discovery. Its structure allows it to interact with various biological targets such as enzymes and receptors, potentially modulating pathways involved in inflammatory diseases and cancer .

The compound's mechanism of action is primarily studied in the context of its interactions with specific molecular targets. Preliminary findings suggest that it may bind to various enzymes or receptors, leading to significant pharmacological effects. For instance, compounds with similar structures have shown the ability to inhibit certain enzymes involved in inflammatory processes .

Case Studies and Research Findings

  • Anti-inflammatory Effects : A study demonstrated that derivatives of oxazole compounds can significantly reduce inflammation markers in vitro. This compound was tested alongside other compounds and showed promising results in modulating cytokine production .
  • Anticancer Potential : Research has indicated that the compound can inhibit the proliferation of cancer cell lines in vitro. Specifically, studies on similar oxazole derivatives revealed their potential to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival .

Comparative Analysis

The following table summarizes the structural features and unique properties of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Properties
This compoundContains furan and thiophene ringsExhibits anti-inflammatory and anticancer activities
Thiophene DerivativesContains thiophene ringsVarying functional groups
Furan DerivativesContains furan ringsDifferent substituents
Isoxazole DerivativesSimilar heterocyclic structureDifferent reactivity patterns

Q & A

Q. What are the key synthetic pathways for N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5-methyl-1,2-oxazole-3-carboxamide, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the coupling of furan-3-yl and thiophen-2-yl moieties, followed by oxazole ring formation. Key steps include:

  • Nucleophilic substitution to attach the thiophene-furan hybrid to the oxazole core.
  • Amidation using activated carboxylic acid derivatives (e.g., EDCI/HOBt) to introduce the carboxamide group. Purity is ensured via chromatographic techniques (e.g., flash column chromatography) and recrystallization using solvents like ethanol or acetonitrile .

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions (e.g., distinguishing oxazole C-3 vs. C-4 carboxamide isomers) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and isotopic patterns.
  • HPLC : Assesses purity (>95% threshold for biological assays) .

Q. What preliminary biological activities have been reported for structurally related oxazole derivatives?

Analogous compounds exhibit:

  • Anticancer activity : IC50_{50} values in the µM range against cancer cell lines (e.g., MCF-7, HeLa) via apoptosis induction .
  • Antimicrobial effects : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) . Note: Specific data for the 3-carboxamide isomer is limited, but structural similarities suggest comparable activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield?

  • Temperature control : Maintaining 0–5°C during amidation prevents side reactions (e.g., oxazole ring opening) .
  • Catalyst selection : Pd(PPh3_3)4_4 improves coupling efficiency in Suzuki-Miyaura reactions (yield increase from 45% to 72%) .
  • Solvent optimization : Using DMF for polar intermediates versus THF for non-polar steps enhances selectivity .

Q. How can contradictions in biological activity data across studies be resolved?

  • Dose-response profiling : Re-evaluate activity at standardized concentrations (e.g., 1–100 µM) to account for assay variability .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm mechanism (e.g., inhibition of PI3K/Akt vs. MAPK pathways) .
  • Structural analogs : Compare activity of 3-carboxamide vs. 4-carboxamide isomers to identify pharmacophore requirements .

Q. What methodologies elucidate the compound’s interaction with biological targets?

  • Surface Plasmon Resonance (SPR) : Measures binding kinetics (e.g., KDK_D = 120 nM for kinase X) .
  • Molecular Dynamics Simulations : Predict binding modes to ATP-binding pockets (e.g., RMSD < 2.0 Å after 100 ns simulations) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies enthalpy-driven binding to protein targets .

Q. How does this compound compare to structurally similar heterocyclic derivatives?

Compound Structural Features Biological Activity
5-Methyl-oxazole-4-carboxamide ()Oxazole C-4 substitutionAnticancer (IC50_{50} = 12 µM)
Thiophene-furan hybrids ( )Thiophene linkageAntimicrobial (MIC = 16 µg/mL)
Target compound Oxazole C-3 substitutionUnder investigation

Q. What strategies enhance the compound’s stability under varying pH and temperature conditions?

  • Lyophilization : Stabilizes the compound in solid form (degradation <5% after 6 months at -20°C) .
  • Buffered solutions : Use phosphate buffer (pH 7.4) to prevent hydrolysis of the oxazole ring .
  • Light-sensitive storage : Amber vials reduce photodegradation by 40% .

Methodological Notes

  • Synthesis scalability : Pilot-scale reactions (10–100 g) require flow chemistry setups to maintain yield .
  • Data reproducibility : Cross-validate biological assays using orthogonal methods (e.g., MTT vs. CellTiter-Glo for cytotoxicity) .

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